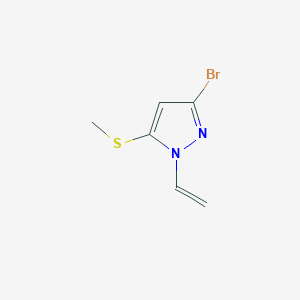![molecular formula C17H16INO B14195518 Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 834895-51-1](/img/structure/B14195518.png)
Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom, an ethenyl group, and a methylsulfanyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the brominated pyrazole is reacted with an appropriate alkene in the presence of a palladium catalyst.
Addition of the Methylsulfanyl Group:
Industrial Production Methods: Industrial production of 3-Bromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like primary amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted pyrazoles.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine, pyrrolidinyl, and methanone groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl- can be compared with other phenyl derivatives to highlight its uniqueness:
Similar Compounds: Methanone, [4-(1-pyrrolidinyl)phenyl]phenyl-, Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-.
Uniqueness: The combination of the iodine, pyrrolidinyl, and methanone groups in
特性
CAS番号 |
834895-51-1 |
|---|---|
分子式 |
C17H16INO |
分子量 |
377.22 g/mol |
IUPAC名 |
(3-iodo-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16INO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2 |
InChIキー |
PXILEJCZGCUZJL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


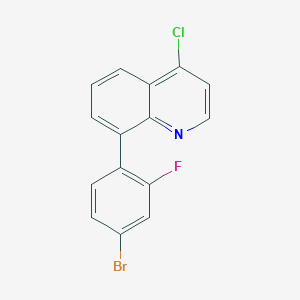
![1-Methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195448.png)
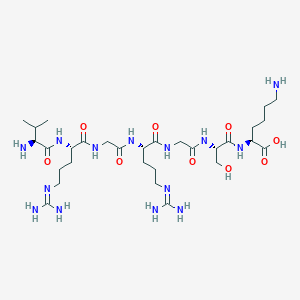
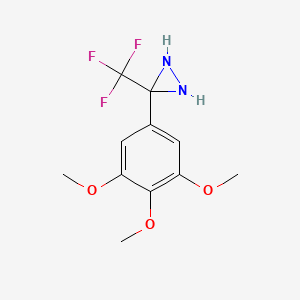
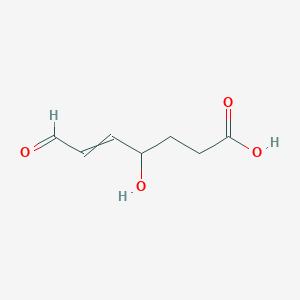
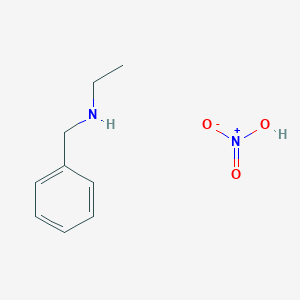
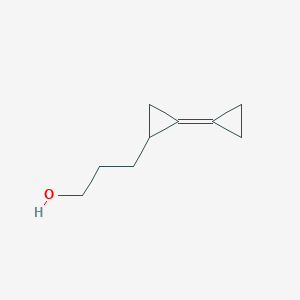

![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
![8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B14195499.png)
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
![5,6-Bis[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14195516.png)
